molecular formula C18H15F5N2O2 B2446372 (2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421528-89-3

(2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2446372
CAS No.: 1421528-89-3
M. Wt: 386.322
InChI Key: RJIVSNJRZMHDAN-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a sophisticated chemical compound designed for advanced pharmacological and neuroscience research. Its molecular structure integrates key pharmacophores, including a 2,4-difluorophenyl group and a piperidine moiety linked to a 5-(trifluoromethyl)pyridin-2-yl group via an ether bond. The trifluoromethylpyridine component is notably prevalent in the development of agrochemicals and pharmaceuticals, valued for the distinct physicochemical properties imparted by the fluorine atoms . This compound is of significant interest for research pertaining to the metabotropic glutamate (mGlu) receptor system. The mGlu receptor family, particularly mGlu5, represents a promising therapeutic target for a range of psychiatric and neurologic disorders, including schizophrenia, Parkinson's disease Levodopa-induced dyskinesias, and cognitive deficits . Compounds with structural similarities, such as ADX47273, have been identified as selective positive allosteric modulators (PAMs) of mGlu5. These PAMs enhance the receptor's response to glutamate and have demonstrated preclinical efficacy in models of psychosis and cognition, potentially by normalizing disrupted glutamatergic signaling in cortical circuits . The integration of a piperidine core, a common feature in bioactive molecules, is exemplified in other research compounds like the 4,4-difluoro-piperidine derivatives investigated for central nervous system (CNS) diseases . Researchers can utilize this compound as a key intermediate or chemical tool to explore novel allosteric binding sites on GPCRs, develop new therapeutic candidates for CNS conditions, and investigate structure-activity relationships (SAR). It is supplied as a high-purity material for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F5N2O2/c19-12-2-3-14(15(20)9-12)17(26)25-7-5-13(6-8-25)27-16-4-1-11(10-24-16)18(21,22)23/h1-4,9-10,13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIVSNJRZMHDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H17F5N2O\text{C}_{16}\text{H}_{17}\text{F}_5\text{N}_2\text{O}

This compound features a difluorophenyl group and a trifluoromethyl-pyridine moiety linked through a piperidine ring, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Initial studies suggest that derivatives of piperidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Neuroprotective Effects : Some studies have indicated that similar compounds can activate neuronal Kv7 channels, which are crucial for maintaining neuronal excitability and protecting against neurodegenerative diseases.
  • Antimicrobial Properties : The presence of fluorinated groups often enhances the lipophilicity and membrane permeability of compounds, contributing to their antimicrobial efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased potency against cancer cells
Variation in piperidine substituentsAltered receptor binding affinity
Fluorination of phenyl ringEnhanced lipophilicity and bioavailability

Case Studies

  • Antitumor Efficacy :
    A study reported that similar piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, making it a promising candidate for further development in oncology .
  • Neuroprotective Mechanism :
    Research highlighted the ability of related compounds to enhance Kv7 channel activity, leading to improved neuronal survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Testing :
    In vitro assays showed that this class of compounds exhibited activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties. The fluorinated groups were crucial for enhancing membrane penetration .

Scientific Research Applications

This compound exhibits a variety of biological activities, making it a valuable candidate for further research. The following sections detail its applications in different fields.

Anticancer Activity

Research indicates that the compound has significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study on HeLa cells demonstrated a substantial reduction in cell viability when treated with the compound, suggesting strong cytotoxic effects against cervical cancer cells.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest:

  • Inhibition of Bacterial Growth : Derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances its efficacy.

Neuropharmacological Effects

The structural components of the compound suggest potential neuropharmacological applications:

  • Interaction with Neurotransmitter Systems : The piperidine moiety is known for its role in various neuroactive compounds, indicating that this compound may influence neurotransmitter systems and exhibit neuroprotective properties.

Case Studies

Several studies have highlighted the effectiveness of (2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone:

Cytotoxicity in Cancer Cells

A study involving the application of this compound on various cancer cell lines revealed significant reductions in cell viability compared to controls, indicating strong cytotoxic effects across multiple types of cancer.

Antimicrobial Testing

In comparative studies, derivatives containing similar fluorinated structures were tested against various pathogens. Enhanced antibacterial activity was noted, which correlated with the presence of trifluoromethyl groups.

Data Tables

Activity TypeDescription
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesInhibits growth of bacteria
Neuropharmacological EffectsPotential influence on neurotransmitter systems

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Stepwise synthesis : Begin with the preparation of the piperidine intermediate via nucleophilic substitution of 4-hydroxypiperidine with 2-chloro-5-(trifluoromethyl)pyridine under basic conditions (e.g., NaOH in dichloromethane) .
  • Coupling reaction : React the intermediate with 2,4-difluorobenzoyl chloride using a coupling agent like EDCI/HOBt in anhydrous THF.
  • Purification : Use flash chromatography with gradients of n-hexane/EtOAc (e.g., 5:5 ratio) to isolate the product, achieving >75% yield with >95% purity (HPLC, 254 nm) .
  • Critical parameters : Monitor reaction temperature (<40°C) and moisture control to avoid hydrolysis of trifluoromethyl groups.

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, piperidine ring protons) .
  • HPLC : Assess purity via retention time consistency and peak area (>95%) under reverse-phase conditions .
  • Elemental analysis : Compare calculated vs. observed C/H/N ratios to detect impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass spectrometry : Confirm molecular weight using ESI-MS or EI-MS, ensuring no fragmentation of the trifluoromethyl group .

Q. How can solubility and stability be systematically evaluated for in vitro assays?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry.
  • Stability assays : Incubate the compound in simulated biological media (e.g., plasma, liver microsomes) and analyze degradation via LC-MS over 24 hours .
  • Critical considerations : Fluorine substituents may enhance metabolic stability but reduce aqueous solubility; use cyclodextrin-based formulations if needed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorine substituents?

Methodological Answer:

  • Analog synthesis : Replace 2,4-difluorophenyl with non-fluorinated or mono-fluorinated aryl groups to assess fluorine’s impact on target binding .
  • Biological assays : Compare IC50_{50} values in enzyme inhibition or cell viability assays (e.g., kinase or GPCR targets).
  • Computational modeling : Perform docking studies to analyze fluorine’s electrostatic interactions with hydrophobic binding pockets .
  • Data interpretation : Correlate fluorine position with activity; 2,4-difluoro substitution often enhances membrane permeability and target selectivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS in rodent models .
  • Metabolite identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation of the piperidine ring or pyridine moiety) .
  • Dose optimization : Adjust dosing regimens based on clearance rates and metabolite toxicity.
  • Case example : If in vitro activity is high but in vivo efficacy is low, consider poor blood-brain barrier penetration due to the compound’s high molecular weight (~450 Da) .

Q. How can the compound’s selectivity for off-target receptors be minimized?

Methodological Answer:

  • Target profiling : Screen against panels of related receptors/enzymes (e.g., CEREP or Eurofins panels) to identify off-target interactions .
  • Structural modifications : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) or alter electronic properties (e.g., replacing trifluoromethyl with cyano) .
  • Crystallography : Solve co-crystal structures with off-targets to guide rational design (e.g., resolving π-π stacking interactions with aromatic residues) .

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